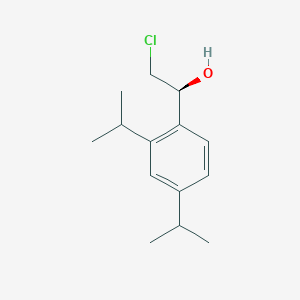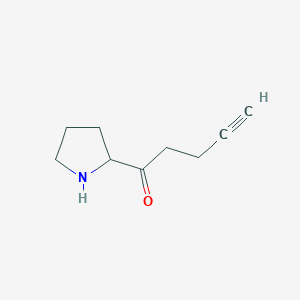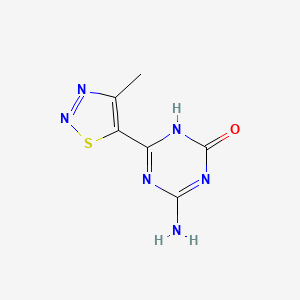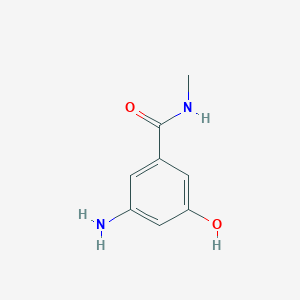
Glycine, N,N'-1,2-ethanediylbis[N-(phosphonomethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glycine, N,N’-1,2-ethanediylbis[N-(phosphonomethyl)- is a chemical compound with the molecular formula C6H12N2O4. It is also known by other names such as Glycine, N,N’-ethylenedi-, Acetic acid, 2,2’-(1,2-ethanediyldiimino)bis-, and Ethylenediamine-N,N’-diacetic acid . This compound is characterized by its unique structure, which includes two glycine molecules linked by an ethylene bridge and modified with phosphonomethyl groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N,N’-1,2-ethanediylbis[N-(phosphonomethyl)- typically involves the reaction of glycine with ethylenediamine and formaldehyde under specific conditions. The reaction is carried out in an aqueous medium, and the pH is carefully controlled to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{2 Glycine} + \text{Ethylenediamine} + \text{Formaldehyde} \rightarrow \text{Glycine, N,N’-1,2-ethanediylbis[N-(phosphonomethyl)-} ]
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar reaction conditions but with optimized parameters to increase yield and purity. The process involves continuous monitoring of pH, temperature, and reactant concentrations. The final product is purified using techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
Glycine, N,N’-1,2-ethanediylbis[N-(phosphonomethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: It can undergo substitution reactions where the phosphonomethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
科学研究应用
Chemistry
In chemistry, Glycine, N,N’-1,2-ethanediylbis[N-(phosphonomethyl)- is used as a chelating agent due to its ability to bind metal ions. It is also employed in the synthesis of complex organic molecules.
Biology
In biological research, this compound is used to study enzyme kinetics and protein interactions. Its ability to chelate metal ions makes it useful in various biochemical assays.
Medicine
In medicine, Glycine, N,N’-1,2-ethanediylbis[N-(phosphonomethyl)- is investigated for its potential therapeutic applications, including its role in drug delivery systems and as a component in diagnostic agents.
Industry
Industrially, this compound is used in the formulation of cleaning agents, water treatment chemicals, and as an additive in various manufacturing processes.
作用机制
The mechanism of action of Glycine, N,N’-1,2-ethanediylbis[N-(phosphonomethyl)- involves its ability to chelate metal ions. This chelation process is crucial in various biochemical pathways, where the compound binds to metal ions, altering their availability and activity. The molecular targets include enzymes and proteins that require metal ions for their function. By binding to these metal ions, the compound can modulate the activity of these biomolecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): Similar in structure but with four carboxymethyl groups instead of phosphonomethyl groups.
Nitrilotriacetic acid (NTA): Contains three carboxymethyl groups and is used as a chelating agent.
Diethylenetriaminepentaacetic acid (DTPA): Has five carboxymethyl groups and is used in medical imaging and as a chelating agent.
Uniqueness
Glycine, N,N’-1,2-ethanediylbis[N-(phosphonomethyl)- is unique due to its specific structure, which provides distinct chelating properties compared to other similar compounds. The presence of phosphonomethyl groups enhances its ability to bind metal ions, making it more effective in certain applications.
属性
CAS 编号 |
2310-83-0 |
|---|---|
分子式 |
C8H18N2O10P2 |
分子量 |
364.18 g/mol |
IUPAC 名称 |
2-[2-[carboxymethyl(phosphonomethyl)amino]ethyl-(phosphonomethyl)amino]acetic acid |
InChI |
InChI=1S/C8H18N2O10P2/c11-7(12)3-9(5-21(15,16)17)1-2-10(4-8(13)14)6-22(18,19)20/h1-6H2,(H,11,12)(H,13,14)(H2,15,16,17)(H2,18,19,20) |
InChI 键 |
RXHMBVBZOIQMJR-UHFFFAOYSA-N |
规范 SMILES |
C(CN(CC(=O)O)CP(=O)(O)O)N(CC(=O)O)CP(=O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![3-Propyl-6-(pyridin-4-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B13161980.png)

![7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-5-amine](/img/structure/B13162017.png)
![N-[4-(2-aminopropan-2-yl)phenyl]methanesulfonamide](/img/structure/B13162018.png)


![2-(Bromomethyl)-2-(propan-2-yl)bicyclo[2.2.1]heptane](/img/structure/B13162032.png)


